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Compound Name: 4-(Aminomethyl)chroman-4-ol

Cat. No.: B189978 Get Quote

Abstract
This application note provides a detailed two-step protocol for the lab-scale synthesis of 4-
(aminomethyl)chroman-4-ol, a valuable building block for drug discovery and development.

The synthesis commences with the readily available chroman-4-one and proceeds through a

modified Strecker reaction to form an α-amino nitrile intermediate, which is subsequently

reduced to the target amino alcohol. This protocol is intended for researchers in organic and

medicinal chemistry.

Introduction
Chroman derivatives are prevalent scaffolds in a variety of biologically active compounds.

Specifically, molecules containing an amino alcohol moiety are of significant interest in

medicinal chemistry due to their potential as pharmacophores. 4-(Aminomethyl)chroman-4-ol
combines the chroman nucleus with a 1,2-amino alcohol functional group at the 4-position,

making it an attractive intermediate for the synthesis of novel therapeutic agents. This

document outlines a reliable and reproducible laboratory-scale procedure for its preparation.

Overall Reaction Scheme
The synthesis of 4-(aminomethyl)chroman-4-ol is achieved in two sequential steps starting

from chroman-4-one:
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Step 1: Synthesis of 4-Amino-4-cyanochroman (Intermediate 2) Chroman-4-one undergoes a

one-pot reaction with sodium cyanide and ammonium chloride to yield the α-amino nitrile

intermediate, 4-amino-4-cyanochroman.

Step 2: Synthesis of 4-(Aminomethyl)chroman-4-ol (Product 3) The nitrile group of the

intermediate is reduced using lithium aluminum hydride (LiAlH₄) to afford the final product, 4-
(aminomethyl)chroman-4-ol.

Experimental Protocols
Safety Precaution:This protocol involves the use of highly toxic sodium cyanide and a highly

reactive and flammable reagent, lithium aluminum hydride. All steps must be performed in a

well-ventilated fume hood by trained personnel, wearing appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Amino-4-cyanochroman (2)

Materials:

Chroman-4-one (1)

Sodium Cyanide (NaCN)

Ammonium Chloride (NH₄Cl)

Methanol (MeOH)

Water (H₂O)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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To a round-bottom flask equipped with a magnetic stirrer, add chroman-4-one (1.0 eq),

ammonium chloride (1.5 eq), and methanol (5 mL per mmol of chroman-4-one).

Stir the mixture at room temperature for 15 minutes.

In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it

dropwise to the reaction mixture at 0 °C (ice bath).

Allow the reaction to warm to room temperature and stir for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 4-amino-4-cyanochroman (2).

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(Aminomethyl)chroman-4-ol (3)

Materials:

4-Amino-4-cyanochroman (2)

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Water (H₂O)

15% aqueous Sodium Hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (10 mL

per mmol of nitrile).

Cool the suspension to 0 °C in an ice bath.

Dissolve 4-amino-4-cyanochroman (2) (1.0 eq) in anhydrous THF and add it dropwise to the

LiAlH₄ suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 6-8 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential

dropwise addition of:

Water (X mL, where X = grams of LiAlH₄ used)

15% aqueous NaOH (X mL)

Water (3X mL)

Stir the resulting granular precipitate at room temperature for 30 minutes.

Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 4-(aminomethyl)chroman-4-ol (3).

The product can be further purified by recrystallization or column chromatography.

Data Presentation
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Table 1: Reagents for the Synthesis of 4-Amino-4-cyanochroman (2)

Reagent Molar Mass ( g/mol ) Molar Eq.

Chroman-4-one (1) 148.16 1.0

Sodium Cyanide 49.01 1.5

| Ammonium Chloride | 53.49 | 1.5 |

Table 2: Reagents for the Synthesis of 4-(Aminomethyl)chroman-4-ol (3)

Reagent Molar Mass ( g/mol ) Molar Eq.

4-Amino-4-cyanochroman
(2)

174.20 1.0

| Lithium Aluminum Hydride | 37.95 | 3.0 |

Table 3: Expected Product Characterization

Compound Formula
Molar Mass (
g/mol )

Expected ¹H
NMR Signals
(ppm,
indicative)

Expected IR
(cm⁻¹)

2 C₁₀H₁₀N₂O 174.20

7.8-6.8
(aromatic), 4.4-
4.2 (OCH₂),
2.5-2.0 (CH₂),
NH₂ (broad s)

3400-3300 (N-
H), 2240 (C≡N),
1600 (C=C)

| 3 | C₁₀H₁₃NO₂ | 179.22 | 7.5-6.8 (aromatic), 4.3-4.1 (OCH₂), 3.0-2.8 (CH₂N), 2.2-1.8 (CH₂),

OH, NH₂ (broad s) | 3400-3200 (O-H, N-H broad), 1600 (C=C), 1100 (C-O) |
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Step 1: Strecker Synthesis

Step 2: Reduction

Chroman-4-one (1)

NaCN, NH₄Cl
Methanol/H₂O

One-pot reaction
RT, 24h

Extraction & Purification

4-Amino-4-cyanochroman (2)

1. LiAlH₄, Anhydrous THF
2. H₂O work-up

Reduction
Reflux, 6-8h

Quenching & Purification

4-(Aminomethyl)chroman-4-ol (3)

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Aminomethyl)chroman-4-ol.
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Discussion
The described two-step synthesis provides a straightforward route to 4-
(aminomethyl)chroman-4-ol. The initial Strecker-type reaction is a robust method for installing

both an amino and a cyano group onto the C4 position of the chromanone core. The

subsequent reduction of the nitrile with LiAlH₄ is a high-yielding transformation to the desired

primary amine. Careful control of the reaction conditions, particularly the anhydrous

environment for the LiAlH₄ reduction and the cautious quenching procedure, is critical for the

safety and success of the synthesis. The final product serves as a versatile intermediate, with

the primary amine and tertiary alcohol functionalities available for further chemical modification.

To cite this document: BenchChem. [Application Note: Lab-Scale Synthesis of 4-
(Aminomethyl)chroman-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189978#lab-scale-synthesis-protocol-for-4-
aminomethyl-chroman-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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